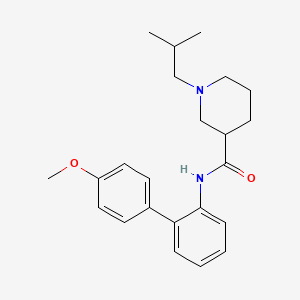![molecular formula C21H25N3O3 B6133869 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6133869.png)
1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CP-96,345, is a potent and selective antagonist of the dopamine D1 receptor. This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Mecanismo De Acción
1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by selectively blocking the dopamine D1 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the brain, where it plays a key role in the regulation of various neurotransmitter systems. By blocking the D1 receptor, 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate the activity of these systems and thereby influence the behavioral and physiological responses that they mediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione are primarily mediated by its action on the dopamine D1 receptor. By blocking this receptor, 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. This can lead to a range of effects, including changes in motor activity, cognitive function, and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione for lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at low concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective D1 receptor antagonists, which could be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Another potential direction is the investigation of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapeutic agent for the treatment of drug addiction, as recent research has suggested that the D1 receptor may play a key role in the development and maintenance of addictive behaviors. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential use in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, including the condensation of 4-(1-pyrrolidinyl)benzaldehyde with cyclohexanone, followed by the reaction of the resulting intermediate with 2,4,6(1H,3H,5H)-pyrimidinetrione. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to study the role of the dopamine D1 receptor in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of the D1 receptor in the regulation of motor activity, cognition, and reward processing. 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19-18(14-15-8-10-16(11-9-15)23-12-4-5-13-23)20(26)24(21(27)22-19)17-6-2-1-3-7-17/h8-11,14,17H,1-7,12-13H2,(H,22,25,27)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVWLXHXFOUTIQ-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCCC4)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-cyclohexyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B6133791.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)

![3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6133871.png)
![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B6133878.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6133880.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6133885.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)